molecular formula C18H14N4O3 B10801344 5-Amino-1-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-Amino-1-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B10801344
M. Wt: 334.3 g/mol
InChI Key: KLNYTHCOBKMVOX-UHFFFAOYSA-N
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Description

WAY-637493 is a compound known for its role as a Fyn kinase inhibitor . Fyn kinase is a member of the Src family of tyrosine kinases, which are involved in various cellular processes, including growth, differentiation, and survival. Inhibiting Fyn kinase can have significant implications in the treatment of diseases such as cancer and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-637493 involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity.

Industrial Production Methods

Industrial production of WAY-637493 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

WAY-637493 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-637493 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from the reactions of WAY-637493 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

WAY-637493 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Fyn kinase in various chemical processes.

    Biology: Employed in cell biology research to investigate the signaling pathways regulated by Fyn kinase.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, Alzheimer’s disease, and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting Fyn kinase.

Mechanism of Action

WAY-637493 exerts its effects by inhibiting the activity of Fyn kinase. This inhibition occurs through binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. The molecular targets and pathways involved include various signaling cascades that regulate cell growth, differentiation, and survival. By blocking these pathways, WAY-637493 can modulate cellular responses and potentially halt the progression of diseases driven by aberrant Fyn kinase activity.

Comparison with Similar Compounds

WAY-637493 can be compared with other Fyn kinase inhibitors, such as:

    PP2: Another well-known Fyn kinase inhibitor with a different chemical structure.

    Dasatinib: A multi-kinase inhibitor that also targets Fyn kinase but has broader activity against other kinases.

    Saracatinib: A selective Fyn kinase inhibitor with a distinct mechanism of action.

The uniqueness of WAY-637493 lies in its specific binding affinity and selectivity for Fyn kinase, which may offer advantages in terms of efficacy and safety compared to other inhibitors.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(1,3-benzodioxol-5-yl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14N4O3/c19-17-16(18-20-11-3-1-2-4-12(11)21-18)13(23)8-22(17)10-5-6-14-15(7-10)25-9-24-14/h1-7,19,23H,8-9H2,(H,20,21)

InChI Key

KLNYTHCOBKMVOX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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